molecular formula C19H20ClNO4S B2943150 4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid CAS No. 2411325-37-4

4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid

Cat. No. B2943150
CAS RN: 2411325-37-4
M. Wt: 393.88
InChI Key: AXVCCASCUDDEIR-UHFFFAOYSA-N
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Description

4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid, also known as CP-544326, is a chemical compound that belongs to the class of sulfonylureas. This compound has been extensively studied for its potential applications in the field of scientific research.

Mechanism of Action

The mechanism of action of 4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol. Inhibition of 11β-HSD1 leads to a decrease in cortisol levels, which in turn leads to a decrease in the production of pro-inflammatory cytokines and an increase in insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to decrease the expression of genes involved in inflammation. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid is that it has been extensively studied for its potential applications in the field of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. However, one of the limitations of this compound is that it is a relatively new compound and its long-term effects are not yet known. In addition, the synthesis method for this compound is complex and requires a number of reagents.

Future Directions

There are a number of future directions for the study of 4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid. One direction is to further investigate its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential applications in the treatment of cancer. In addition, further studies are needed to investigate the long-term effects of this compound and its safety profile.

Synthesis Methods

The synthesis of 4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-chloroacetophenone with ethylmagnesium bromide to form (E)-1-(2-chlorophenyl)ethanol. The second step involves the reaction of (E)-1-(2-chlorophenyl)ethanol with thionyl chloride to form (E)-2-(2-chlorophenyl)ethenyl chloride. The third step involves the reaction of (E)-2-(2-chlorophenyl)ethenyl chloride with N-(phenylsulfonyl)glycine to form this compound.

Scientific Research Applications

4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid has been extensively studied for its potential applications in the field of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c20-18-9-5-4-8-16(18)12-13-26(24,25)21-17(10-11-19(22)23)14-15-6-2-1-3-7-15/h1-9,12-13,17,21H,10-11,14H2,(H,22,23)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVCCASCUDDEIR-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)NS(=O)(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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